molecular formula C10H8FN3O2 B2586664 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole CAS No. 333311-67-4

1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole

Cat. No. B2586664
M. Wt: 221.191
InChI Key: MWUHGGSSXUCPHD-UHFFFAOYSA-N
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Description


1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound 1-(2-Fluorobenzyl)piperazine, which has a similar structure, has been studied extensively1.



Synthesis Analysis


The synthesis of 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole is not explicitly detailed in the available literature. However, a related compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was synthesized from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3%2.



Molecular Structure Analysis



Chemical Reactions Analysis


The specific chemical reactions involving 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole are not detailed in the available literature. However, research on similar compounds suggests that they can participate in various chemical reactions24.



Physical And Chemical Properties Analysis


Scientific Research Applications

Synthesis Techniques and Chemical Properties

Solution-Phase and Solid-Phase Synthesis : A study reported the facile solution and solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives and 5(3)-amino-3(5)-substituted-1H-pyrazoles. This methodology is significant for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, showcasing the compound's utility in creating varied chemical libraries (Portilla et al., 2008).

Synthesis and Optical Properties : Another research focused on the synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands, including their affinity for volatile organic compounds. This highlights the compound's relevance in the development of materials with specific optical characteristics and potential sensor applications (Pedrini et al., 2020).

Applications in Material Science

Experimental and Theoretical Investigations : Research involving 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated its utility in material science through experimental (XRD, IR, NMR) and theoretical (DFT) investigations. This study contributes to the understanding of molecular geometry and vibrational frequencies, assisting in the design of materials with desired physical properties (Evecen et al., 2016).

Safety And Hazards


The safety and hazards associated with 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole are not explicitly detailed in the available literature. However, similar compounds require careful handling due to potential toxicity78.


Future Directions


The future directions for the study of 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole are not explicitly detailed in the available literature. However, similar compounds have shown potential for various applications, including medicinal chemistry, biochemistry, and molecular biology9.


properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUHGGSSXUCPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole

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